RHPP+ Is the Predominant Circulating Pyridinium Metabolite in Haloperidol-Treated Patients – 5.75-Fold Greater Urinary Excretion than HPP+
In a steady-state pharmacokinetic study of 34 schizophrenia patients receiving haloperidol, RHPP+ concentrations in plasma and urine consistently exceeded those of HPP+. The daily urinary excretion of HPP+ accounted for 0.40% ± 0.18% of the haloperidol dose, whereas RHPP+ excretion accounted for 2.3% ± 1.4% of the dose—a 5.75-fold difference . The plasma RHPP+/HPP+ concentration ratio ranged from 0.9 to 14.1, demonstrating substantial inter-individual variability . Renal clearance of RHPP+ was 11.3 ± 5.3 L/hr, compared with 4.5 ± 2.5 L/hr for HPP+, representing a 2.5-fold higher clearance rate .
| Evidence Dimension | Urinary excretion as percentage of haloperidol dose |
|---|---|
| Target Compound Data | 2.3% ± 1.4% of haloperidol dose (RHPP+) |
| Comparator Or Baseline | 0.40% ± 0.18% of haloperidol dose (HPP+) |
| Quantified Difference | 5.75-fold greater urinary excretion of RHPP+ vs HPP+ |
| Conditions | Steady-state measurements in 34 schizophrenia patients receiving oral haloperidol; HPLC with fluorescence detection |
Why This Matters
RHPP+ is the major pyridinium species encountered in human exposure; any in vitro neurotoxicity model using HPP+ alone under-represents the quantitatively dominant metabolite by nearly 6-fold.
- [1] Eyles DW, McLennan HR, Jones A, McGrath JJ, Stedman TJ, Pond SM. Quantitative analysis of two pyridinium metabolites of haloperidol in patients with schizophrenia. Clin Pharmacol Ther. 1994;56(5):512-520. doi:10.1038/clpt.1994.172 View Source
